molecular formula C31H38N2O3 B11500811 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one

Cat. No.: B11500811
M. Wt: 486.6 g/mol
InChI Key: KJHSASCFDPMYKT-NSHFKGJASA-N
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Description

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzyloxy group is introduced through a nucleophilic substitution reaction.

The cyclohexenone ring is formed through a series of aldol condensation reactions, followed by cyclization. The final step involves the coupling of the indole derivative with the cyclohexenone ring using a suitable coupling reagent, such as a boronic ester, under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and aldol condensation steps, as well as the development of more efficient catalysts for the Suzuki-Miyaura coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Reduced indole derivatives, cyclohexanone derivatives.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .

Properties

Molecular Formula

C31H38N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

(2E)-2-(1-hydroxypentylidene)-5,5-dimethyl-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]cyclohexan-1-one

InChI

InChI=1S/C31H38N2O3/c1-5-6-12-28(34)30-27(18-31(3,4)19-29(30)35)32-16-15-24-21(2)33-26-14-13-23(17-25(24)26)36-20-22-10-8-7-9-11-22/h7-11,13-14,17,33-34H,5-6,12,15-16,18-20H2,1-4H3/b30-28+,32-27?

InChI Key

KJHSASCFDPMYKT-NSHFKGJASA-N

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)(C)C)/O

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)(C)C)O

Origin of Product

United States

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